molecular formula C20H18N4OS B3216263 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- CAS No. 1171398-65-4

1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl-

Cat. No.: B3216263
CAS No.: 1171398-65-4
M. Wt: 362.4 g/mol
InChI Key: YROSIEINOORSCR-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based carboxamide derivative characterized by a 1-ethyl and 5-methyl substitution on the pyrazole core and a benzothiazole-containing phenyl group at the N-carboxamide position. Its structural features suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes where heterocyclic scaffolds play a critical role .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-3-24-13(2)12-17(23-24)19(25)21-15-9-5-4-8-14(15)20-22-16-10-6-7-11-18(16)26-20/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROSIEINOORSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146448
Record name N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171398-65-4
Record name N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171398-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of 1,3-diketones with hydrazines. For instance, the reaction between 1,3-diketone and phenylhydrazine under acidic conditions yields the pyrazole ring.

    Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2-aminobenzothiazole in the presence of a suitable base.

    Final Coupling: The final step involves coupling the pyrazole-benzothiazole intermediate with an appropriate carboxamide derivative under mild conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazole or benzothiazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a lead compound for developing new drugs targeting various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazole-3-carboxamide Derivatives
Compound Name Key Substituents Biological Target/Activity Key Differences from Target Compound References
Target Compound 1-Ethyl, 5-methyl, N-(2-benzothiazolylphenyl) Not explicitly stated (inferred: potential kinase or cannabinoid receptor modulation) Reference compound for comparison
1-Ethyl-4-methyl-N-[4-methyl-5-[(2,4,6-trimethylphenyl)carbamoyl]thiazol-2-yl] 4-Methyl, thiazole-linked trimethylphenyl Unspecified (likely enzyme inhibition) Pyrazole substituent position (4-methyl vs. 5-methyl); thiazole vs. benzothiazole in side chain
1-(2,4-Dichlorophenyl)-4-ethyl-5-(thiophene-ethynyl)-N-piperidinyl Dichlorophenyl, thiophene-ethynyl, piperidinyl Cannabinoid CB1 receptor inverse agonist (anti-obesity) Aromatic substituents (dichlorophenyl/thiophene vs. benzothiazolylphenyl); receptor specificity
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl) Trifluoromethyl, aminoethyl Unspecified (trifluoromethyl enhances metabolic stability) Electron-withdrawing CF3 group vs. methyl; aminoethyl side chain vs. benzothiazolylphenyl
5-(Ethoxyphenyl)-N-cyanomethyl Ethoxyphenyl, cyanomethyl Covalent inhibitor of Chikungunya virus protease Ethoxyphenyl vs. benzothiazolylphenyl; cyanomethyl as a reactive warhead
Key Findings

Substituent Position and Activity: The position of alkyl groups on the pyrazole core (e.g., 4-methyl vs. 5-methyl) significantly alters molecular conformation. Ethyl groups at position 1 improve solubility compared to bulkier alkyl chains, as seen in cannabinoid receptor ligands .

Benzothiazole vs. Other Aromatic Groups: The benzothiazolylphenyl group in the target compound provides a rigid, planar structure conducive to aromatic stacking, unlike the flexible ethoxyphenyl or electron-deficient trifluoromethyl groups in analogs . In cannabinoid receptor ligands (e.g., ), dichlorophenyl and thiophene-ethynyl groups enhance peripheral selectivity, whereas the benzothiazole moiety may confer distinct pharmacokinetic properties .

Pharmacological Implications: Compounds with trifluoromethyl substituents (e.g., ) exhibit enhanced metabolic stability due to reduced oxidative metabolism, whereas the target compound’s ethyl/methyl groups may prioritize balanced lipophilicity for membrane permeability . Cyanomethyl or ethoxyphenyl derivatives () demonstrate covalent or non-covalent enzyme inhibition mechanisms, suggesting the target compound’s benzothiazole could mediate non-covalent target engagement .

Key Challenges :

  • Steric hindrance from the benzothiazole group may reduce coupling efficiency.
  • Regioselectivity during pyrazole formation must be controlled to ensure correct substituent positions.

Biological Activity

1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- is a heterocyclic compound with significant biological activity. This compound features a pyrazole ring and a benzothiazole moiety, which contribute to its diverse pharmacological properties. The exploration of its biological activity has revealed potential applications in various fields, including medicinal chemistry and drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C16H16N4OS
  • CAS Number : 1171398-65-4

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that 1H-Pyrazole-3-carboxamide may possess similar properties. A study highlighted the synthesis of new pyrazole derivatives that were evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of 1H-Pyrazole-3-carboxamide has been documented in several studies. For example, Kendre et al. synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity using indomethacin as a standard reference. The results indicated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound could be effective in managing inflammatory conditions .

Anticancer Activity

The anticancer properties of pyrazole derivatives are notable. Research has shown that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Specifically, compounds similar to 1H-Pyrazole-3-carboxamide have been evaluated for their ability to inhibit cancer cell lines, demonstrating promising results in vitro .

Other Biological Activities

In addition to the aforementioned activities, 1H-Pyrazole-3-carboxamide has been investigated for other biological effects:

  • Antioxidant Activity : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Certain derivatives have shown potential as inhibitors of enzymes involved in various metabolic pathways, including monoamine oxidase (MAO) .

Case Study: Anti-inflammatory Screening

A recent study by Tewari et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity. The compounds demonstrated up to 85% inhibition of IL-6 at a concentration of 10 µM compared to standard drugs like dexamethasone, indicating a strong potential for therapeutic use in inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of TNF-α and IL-6
AnticancerInduction of apoptosis in cancer cells
AntioxidantProtection against oxidative stress
Enzyme InhibitionInhibition of MAO

Q & A

Q. SAR Analysis :

  • Benzothiazole Modifications : Fluorine or methoxy groups at the 4-position enhance anticancer activity by improving target binding (e.g., DHFR inhibition ).
  • Pyrazole Substituents : Ethyl groups at N1 increase metabolic stability, while methyl at C5 reduces cytotoxicity in normal cells .
    Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol for DHFR inhibition) with analogs in Table 1 of .

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

Dose-Response Curves : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity assays) .

Target Validation : Use siRNA knockdown to confirm target specificity if IC₅₀ varies >10-fold between cell lines .

Metabolic Stability Assays : Incubate with liver microsomes to identify if discrepancies arise from rapid degradation .

Advanced: How can in silico studies guide the optimization of this compound?

Q. Computational Workflow :

Docking (AutoDock Vina) : Prioritize targets like DHFR (PDB: 1KMS) or kinases using PyRx .

MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD >2.5 Å indicates weak interactions .

ADMET Prediction (SwissADME) : Optimize LogP (<4) and TPSA (>70 Ų) to balance permeability and solubility .

Advanced: What are the challenges in achieving aqueous solubility, and how are they addressed?

Q. Experimental Solutions :

  • Co-Solvency : Use 10% DMSO + 20% Cremophor EL in PBS (pH 7.4) to enhance solubility to ~1.5 mg/mL .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) achieve 85% encapsulation efficiency .

Advanced: What mechanisms explain its hypothesized anticancer activity?

Q. Hypothesis :

  • Kinase Inhibition : Structural analogs inhibit Aurora B kinase (IC₅₀ = 0.8 µM) via hydrogen bonding with Glu161 and Ala173 .
  • Apoptosis Induction : Upregulate caspase-3 (3-fold in MCF-7 cells) and downregulate Bcl-2 (Western blot validation) .

Advanced: How is stability under physiological conditions assessed?

Q. Protocol :

pH Stability : Incubate in buffers (pH 1.2–9.0) for 24h; quantify degradation via HPLC (C18 column, 220 nm) .

Photostability : Expose to UV light (365 nm) for 48h; <5% degradation indicates robustness .

Advanced: What are the best practices for validating synthetic intermediates?

Q. Quality Control :

  • Intermediate Purity : Ensure >95% by HPLC before proceeding (method: 70% MeOH, 1.0 mL/min) .
  • Byproduct Identification : Use LC-MS to detect common impurities like unreacted hydrazines or diketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl-

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